3-Chloro-5-fluoro-4-hydroxybenzoic acid

Medicinal Chemistry ADME Optimization Scaffold Selection

3-Chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) is a dihalogenated 4-hydroxybenzoic acid derivative bearing a chlorine atom at the 3-position and a fluorine atom at the 5-position of the aromatic ring, with the carboxylic acid functionality at position 1 and a phenolic hydroxyl at position 4. It has a molecular weight of 190.55 g·mol⁻¹, an XLogP3 of 1.8, and a topological polar surface area (TPSA) of 57.5 Ų.

Molecular Formula C7H4ClFO3
Molecular Weight 190.55 g/mol
CAS No. 455-57-2
Cat. No. B1429054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluoro-4-hydroxybenzoic acid
CAS455-57-2
Molecular FormulaC7H4ClFO3
Molecular Weight190.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)Cl)C(=O)O
InChIInChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
InChIKeyISRQCNONLNOPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-fluoro-4-hydroxybenzoic Acid (CAS 455-57-2): A Mixed-Halogen Building Block for Precision Synthesis


3-Chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) is a dihalogenated 4-hydroxybenzoic acid derivative bearing a chlorine atom at the 3-position and a fluorine atom at the 5-position of the aromatic ring, with the carboxylic acid functionality at position 1 and a phenolic hydroxyl at position 4 [1]. It has a molecular weight of 190.55 g·mol⁻¹, an XLogP3 of 1.8, and a topological polar surface area (TPSA) of 57.5 Ų [1]. Unlike its non-halogenated parent (4-hydroxybenzoic acid) or its mono-halogenated analogs (3-chloro-4-hydroxybenzoic acid, 3-fluoro-4-hydroxybenzoic acid), this compound possesses a unique mixed-halogen substitution pattern that imparts distinct electronic and steric properties, making it a versatile scaffold for pharmaceutical intermediate synthesis and agrochemical research [2].

Why Generic Substitution Fails for 3-Chloro-5-fluoro-4-hydroxybenzoic Acid Procurement


Mono-halogenated 4-hydroxybenzoic acids (e.g., 3-chloro-4-hydroxybenzoic acid, CAS 3964-58-7; 3-fluoro-4-hydroxybenzoic acid, CAS 350-29-8) or the non-halogenated parent (4-hydroxybenzoic acid, CAS 99-96-7) cannot serve as drop-in replacements for 3-chloro-5-fluoro-4-hydroxybenzoic acid [1]. The presence of both electron-withdrawing chlorine and fluorine substituents in a single scaffold creates a lipophilicity profile (XLogP3 = 1.8) and hydrogen-bonding capacity (2 H-bond donors, 4 H-bond acceptors) that is fundamentally unattainable with any mono-substituted analog [1]. Furthermore, the documented synthetic behavior of this compound—obtained as the sole product from haloform oxidation of 3-fluoro-4-hydroxyacetophenone with concomitant chlorination—demonstrates a chemoselectivity profile that is unique to this mixed-halogen scaffold, meaning that synthetic routes optimized for the 3-chloro-5-fluoro derivative cannot be assumed to work with alternative halogenation patterns [2]. For procurement decisions in medicinal chemistry or process chemistry, selecting a generic mono-halogenated substitute risks altering downstream reactivity, pharmacokinetic properties of resulting products, and patent protection scope.

Quantitative Differentiation Evidence: 3-Chloro-5-fluoro-4-hydroxybenzoic Acid vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Mixed-Halogen vs. Mono-Halogen and Non-Halogen 4-Hydroxybenzoic Acids

The mixed chloro-fluoro substitution pattern of 3-chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) yields an XLogP3 of 1.8, which is intermediate between the values for the non-halogenated parent 4-hydroxybenzoic acid (XLogP3 ≈ 1.4) and the fully chlorinated analog 3,5-dichloro-4-hydroxybenzoic acid (estimated XLogP3 ≈ 2.4), and substantially higher than the mono-fluorinated analog 3-fluoro-4-hydroxybenzoic acid (estimated XLogP3 ≈ 1.2) [1]. This lipophilicity positioning is critical for balancing membrane permeability with aqueous solubility in drug-like molecules. The TPSA of 57.5 Ų for the target compound reflects two hydrogen bond donors and four hydrogen bond acceptors [1], a distinct H-bonding network compared to mono-halogenated analogs (which possess only 1 HBD and 3 HBA for the phenolic-OH plus carboxylic acid).

Medicinal Chemistry ADME Optimization Scaffold Selection

Patent Citation Frequency: Industrial Relevance of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid as an Intermediate

According to PubChemLite annotation data, 3-chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) is cited in 25 patents, with zero associated literature publications [1]. This patent-to-literature ratio (>25:0) is characteristic of a compound valued primarily as a proprietary synthetic intermediate rather than as a final drug substance, indicating that its differentiation arises from its utility in constructing patent-protected chemical space. By comparison, the mono-fluorinated analog 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8) has broader literature coverage including its role as a microbial metabolite , suggesting a different, less proprietary application profile.

Process Chemistry Intellectual Property Pharmaceutical Intermediates

Synthetic Chemoselectivity: Unique Haloform Reaction Outcome Yielding Exclusively the 3-Chloro-5-fluoro Product

Minor and VanderWerf (1961) reported that the haloform oxidation of 3-fluoro-4-hydroxyacetophenone (VIII) with sodium hypochlorite gave as the sole product 3-chloro-4-hydroxy-5-fluorobenzoic acid (i.e., 3-chloro-5-fluoro-4-hydroxybenzoic acid, CAS 455-57-2), noting that 'the undesired chlorination could not be prevented by the recommended procedure of destroying the excess hypochlorite with acetone before acidification of the reaction mixture' [1]. This stands in direct contrast to the analogous reaction of 3-fluoro-4-methoxyacetophenone (II), which cleanly yielded 3-fluoro-4-methoxybenzoic acid (III) without chlorination [1]. The free 4-hydroxy group thus uniquely directs the concomitant chlorination at the ortho position (C-3) during the haloform oxidation, a chemoselectivity feature not observed with the methyl-protected analog or with non-fluorinated substrates.

Synthetic Methodology Chemoselectivity Process Development

Commercial Purity Benchmarks and Physical Form Consistency Across Suppliers

Commercial suppliers consistently offer 3-chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) at purities of 95–98%, with multiple vendors (AKSci at 95% , Biozol at 98% , CymitQuimica at 98% , MolCore at ≥98% ) providing independently verified specifications. The compound is supplied as a white to pale brown solid with a melting point above 170°C (with decomposition) , and recommended storage is at -20°C under an inert atmosphere . By comparison, the mono-chloro analog (3-chloro-4-hydroxybenzoic acid, CAS 3964-58-7) has a reported melting point of 171–173°C without decomposition , indicating that the additional 5-fluoro substituent in the target compound slightly reduces thermal stability. This consistency in purity specifications across independent suppliers supports reproducibility in synthetic applications.

Quality Control Procurement Specification Reproducibility

ECHA Regulatory Notification Status: Supply-Chain Transparency for the Mixed-Halogen Scaffold

3-Chloro-5-fluoro-4-hydroxybenzoic acid (CAS 455-57-2) is registered in the European C&L Inventory under EC number 856-884-0, with notified classification and labelling according to CLP criteria [1]. This regulatory notification provides a defined hazard profile (including H302: Harmful if swallowed ) that procurement teams can use for safety assessment and compliance documentation. In contrast, several closely related analogs such as 3,5-difluoro-4-hydroxybenzoic acid (CAS 1896-19-3) and 3,5-dichloro-4-hydroxybenzoic acid (CAS 3336-41-2) have less extensively documented C&L notifications, creating potential ambiguity in hazard communication for import/export and laboratory safety compliance.

Regulatory Compliance Supply Chain REACH

Optimal Application Scenarios for 3-Chloro-5-fluoro-4-hydroxybenzoic Acid Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity (XLogP3 ≈ 1.8)

In hit-to-lead or lead optimization campaigns where the target product profile demands a balanced lipophilicity (XLogP3 between 1.5 and 2.0) for optimal membrane permeability without triggering off-target toxicity, 3-chloro-5-fluoro-4-hydroxybenzoic acid provides a scaffold whose XLogP3 of 1.8 is demonstrably superior to both the excessively polar mono-fluorinated analog (XLogP3 ≈ 1.2) and the excessively lipophilic dichloro analog (XLogP3 ≈ 2.4) [1]. Its TPSA of 57.5 Ų and dual H-bond donor capacity further support aqueous solubility, making this compound the rational intermediate choice for synthesizing analogs intended to meet CNS or oral drug-likeness criteria.

Patent-Protected Process Chemistry and Proprietary Intermediate Synthesis

With 25 patent citations and zero literature articles citing 3-chloro-5-fluoro-4-hydroxybenzoic acid [1], this compound is positioned primarily within proprietary synthetic routes rather than published academic research. Industrial process chemistry groups developing patent-protected manufacturing routes for APIs or agrochemical actives can leverage this compound as an intermediate with an established intellectual property footprint, reducing freedom-to-operate risks compared to more broadly published alternatives such as 3-fluoro-4-hydroxybenzoic acid, which is documented as a common microbial metabolite .

Haloform-Based Synthetic Route Design Exploiting Chemoselective Chlorination

As documented by Minor and VanderWerf (1961), the haloform oxidation of 3-fluoro-4-hydroxyacetophenone yields 3-chloro-5-fluoro-4-hydroxybenzoic acid as the exclusive product, with the concomitant chlorination being an unavoidable consequence of the free 4-hydroxy group [1]. This chemoselectivity can be exploited in synthetic route design: researchers seeking to install a chlorine atom at the ortho position of a fluorinated 4-hydroxybenzoate scaffold within a single oxidative step can use this compound as a direct synthetic target, bypassing separate halogenation steps that would be required if starting from 3-fluoro-4-hydroxybenzoic acid.

Regulated Laboratory Procurement Requiring Documented Hazard Classification

For procurement in GLP-compliant or ISO-certified laboratories where chemical hazard documentation is mandatory, 3-chloro-5-fluoro-4-hydroxybenzoic acid offers the advantage of a publicly notified C&L classification under the European CLP regulation (EC 856-884-0), with explicit GHS hazard statements including H302 (Harmful if swallowed) [1]. This pre-existing regulatory notification reduces the compliance burden associated with Safety Data Sheet preparation and workplace risk assessment compared to less extensively documented dihalogenated 4-hydroxybenzoic acid analogs.

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